

# Comparative Thermal Analysis of Nonanedi amine and Other Aliphatic Diamines

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## Compound of Interest

Compound Name: Nonanedi amine

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A comprehensive guide for researchers, scientists, and drug development professionals on the thermal properties of 1,9-**Nonanedi amine** and its aliphatic diamine counterparts.

This guide provides a comparative analysis of the thermal properties of 1,9-**nonanedi amine** against other key linear aliphatic diamines: 1,4-diaminobutane (putrescine), 1,5-diaminopentane (cadaverine), 1,6-diaminohexane (hexamethylenediamine), and 1,12-dodecanedi amine. The thermal behavior of these compounds is crucial for their application in various fields, including polymer synthesis, pharmaceuticals, and as building blocks in organic chemistry. This document summarizes key thermal data, details experimental protocols for thermal analysis, and provides a visual workflow for comparative studies.

## Data Presentation: Thermal Properties of Aliphatic Diamines

The following table summarizes the key thermal properties of the selected aliphatic diamines, providing a basis for comparison of their thermal stability and phase behavior.

Compound Name	IUPAC Name	CAS Number	Molecular Formula	Melting Point (°C)	Boiling Point (°C)	Enthalpy of Fusion (kJ/mol)	Enthalpy of Vaporization (kJ/mol)
1,9-Nonanediamine	Nonane-1,9-diamine	646-24-2	C <sub>9</sub> H <sub>22</sub> N <sub>2</sub>	35-37[1] [2]	258-259[1]	39.3 (at 309.8 K)	Not available
1,4-Diaminobutane (Putrescine)	Butane-1,4-diamine	110-60-1	C <sub>4</sub> H <sub>12</sub> N <sub>2</sub>	25-28[3] [4]	158-160[3]	Not available	Not available
1,5-Diaminopentane (Cadaverine)	Pentane-1,5-diamine	462-94-2	C <sub>5</sub> H <sub>14</sub> N <sub>2</sub>	9[5]	179[5]	28.5 (at 282.1 K)	Not available
1,6-Diaminohexane (Hexamethylenediamine)	Hexane-1,6-diamine	124-09-4	C <sub>6</sub> H <sub>16</sub> N <sub>2</sub>	39-42[6]	199-204[2]	40.21 (at 312.3 K) [7]	49.3 (at 363 K)[7]
1,12-Dodecanediamine	Dodecane-1,12-diamine	2783-17-7	C <sub>12</sub> H <sub>28</sub> N <sub>2</sub>	67-69[8]	304[8]	67.1 (at 340.5 K) [9]	110.1 (at 328 K)[9]

## Experimental Protocols

Detailed methodologies for the key thermal analysis techniques, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are provided below. These protocols are based on established standards such as ASTM E1131 for TGA and ASTM D3418 for DSC.[9][10][11][12][13][14]

## Thermogravimetric Analysis (TGA)

**Objective:** To determine the thermal stability and decomposition profile of the aliphatic diamines.

**Apparatus:** A thermogravimetric analyzer equipped with a sensitive microbalance, a furnace capable of linear heating rates, and a purge gas system.

**Procedure:**

- **Sample Preparation:** Accurately weigh 5-10 mg of the aliphatic diamine sample into a clean, inert TGA pan (e.g., alumina or platinum).
- **Instrument Setup:**
  - Place the sample pan onto the TGA balance mechanism.
  - Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to provide an inert atmosphere.
- **Thermal Program:**
  - Equilibrate the sample at a starting temperature of 25-30°C.
  - Heat the sample from the starting temperature to a final temperature of 600-800°C at a constant heating rate of 10°C/min.<sup>[7]</sup>
- **Data Collection:** Continuously record the sample mass as a function of temperature.
- **Data Analysis:**
  - Plot the percentage of initial mass versus temperature to obtain the TGA curve.
  - Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.
  - The decomposition temperature can be reported as the temperature at which a certain percentage of mass loss occurs (e.g., T<sub>5%</sub> for 5% mass loss) or the peak temperature of

the derivative thermogravimetric (DTG) curve.

## Differential Scanning Calorimetry (DSC)

**Objective:** To determine the melting point and enthalpy of fusion of the aliphatic diamines.

**Apparatus:** A differential scanning calorimeter with a furnace, sample and reference holders, and a system for controlled heating and cooling.

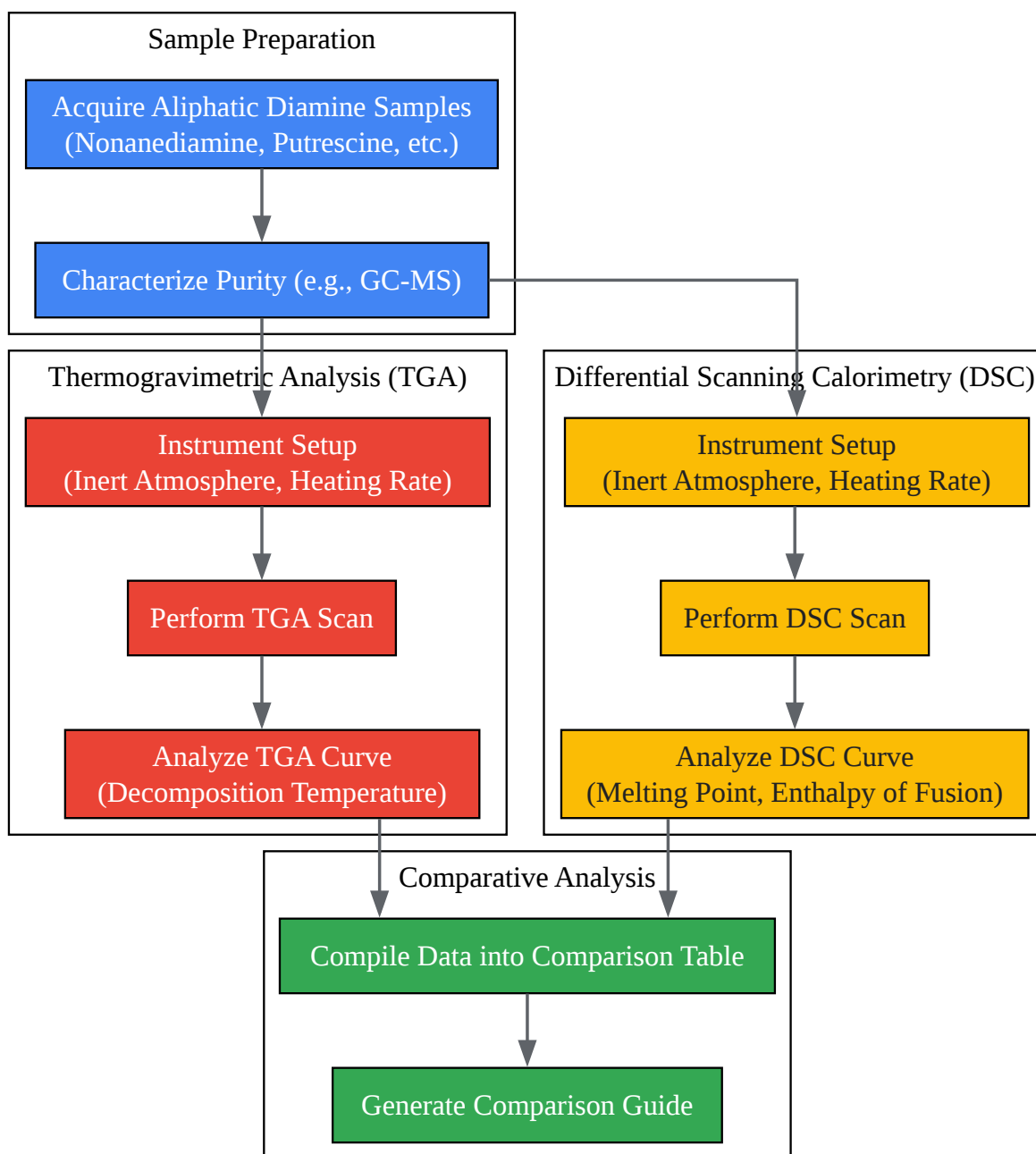
**Procedure:**

- **Sample Preparation:** Accurately weigh 3-7 mg of the aliphatic diamine sample into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan to be used as a reference.
- **Instrument Setup:**
  - Place the sample pan and the reference pan into the DSC cell.
  - Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
- **Thermal Program:**
  - Equilibrate the sample at a temperature well below its expected melting point (e.g., 0°C).
  - Heat the sample at a controlled rate of 10°C/min to a temperature sufficiently above its melting point.<sup>[7]</sup>
  - Cool the sample back to the initial temperature at a controlled rate.
  - A second heating scan is often performed to ensure thermal history does not affect the results.
- **Data Collection:** Record the differential heat flow between the sample and the reference as a function of temperature.
- **Data Analysis:**

- Plot the heat flow versus temperature. The melting transition will appear as an endothermic peak.
- The melting point ( $T_m$ ) is typically determined as the peak temperature of the endotherm.
- The enthalpy of fusion ( $\Delta H_m$ ) is calculated by integrating the area of the melting peak.

## Mandatory Visualization

The following diagram illustrates the logical workflow for conducting a comparative thermal analysis of aliphatic diamines.



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